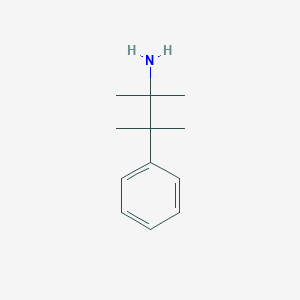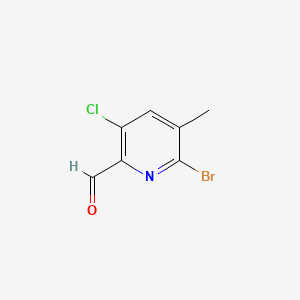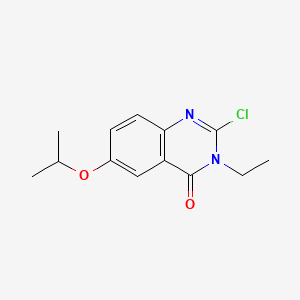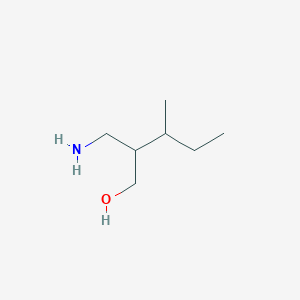
2-(Aminomethyl)-3-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-methylpentan-1-ol is an organic compound with a molecular formula of C7H15NO It is a primary amine and alcohol, characterized by the presence of an aminomethyl group attached to a 3-methylpentan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-methylpentanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . This reaction typically occurs under mild conditions, making it an efficient and practical method for producing the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as palladium on carbon or nickel catalysts, can enhance the reaction rate and selectivity. Additionally, the process may be scaled up by employing large-scale reactors and optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-3-methylpentan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 3-methylpentanal, 3-methylpentanoic acid
Reduction: 2-(Aminomethyl)-3-methylpentane
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-methylpentan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)-3-methylpentan-1-ol can be compared with other similar compounds, such as:
2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in its aromatic structure, leading to different chemical properties and applications.
3-methylpentan-1-amine:
2-(Aminomethyl)-3-methylbutan-1-ol: This compound has a similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of an aminomethyl group and a hydroxyl group on a branched carbon chain, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H17NO |
|---|---|
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(2)7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
WBHVSOMGZMDOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


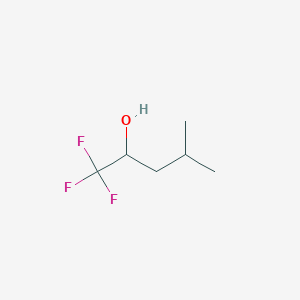
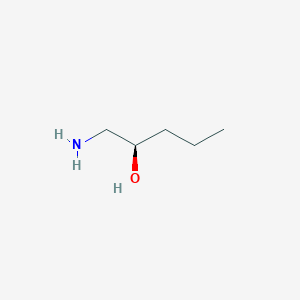
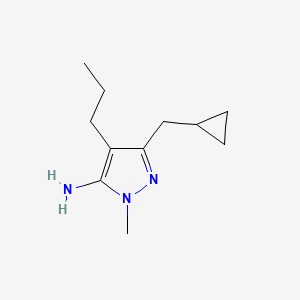
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
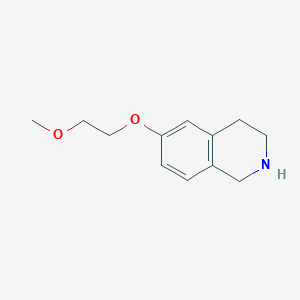
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
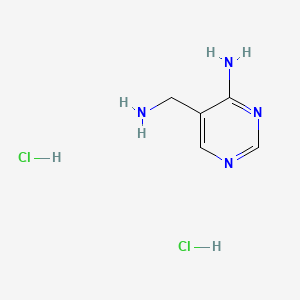
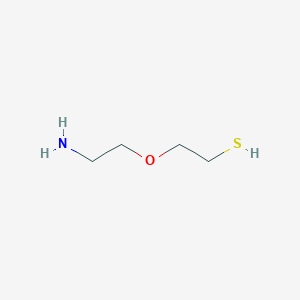
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
